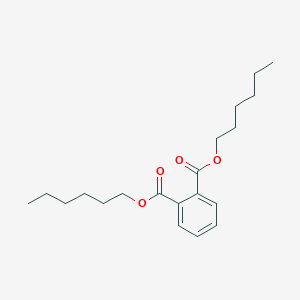

Dihexyl phthalate

Description

Properties

IUPAC Name |

dihexyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXZNSGUUQJJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025068 | |

| Record name | Dihexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-hexyl phthalate is a yellow-brown oily viscous liquid with a slight aromatic odor. Insoluble in water. (NTP, 1992), Clear oily liquid; [HSDB] Yellow-brown viscous liquid; [CAMEO] Clear colorless oily liquid; [MSDSonline], Yellow-brown oily viscous liquid with a slight aromatic odor. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihexyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

662 °F at 735 mmHg (NTP, 1992), 210 °C at 5 mm Hg, 662 °F at 735 mmHg | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

350 °F (NTP, 1992), 381 °F; 193 °C /(method not specified)/, 350 °F | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, In water, 0.05 mg/L at 25 °C | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.995 at 68 °F (NTP, 1992) - Less dense than water; will float, 1.010-1.016 at 20 °C/20 °C, 0.995 | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

11.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11.5 (Air = 1), 11.5 | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.000014 [mmHg], 1.4X10-5 mm Hg at 25 °C | |

| Record name | Dihexyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, oily liuid | |

CAS No. |

84-75-3, 68515-50-4, 68610-82-2 | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexyl ester, branched and linear | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, C6-12-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, dihexyl ester, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42MAH1QFG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-72 °F (NTP, 1992), -58 °C, -72 °F | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Physicochemical Properties of Dihexyl Phthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dihexyl phthalate. The information is presented to support research, scientific analysis, and professionals in the field of drug development. All quantitative data are summarized in a structured table for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, this guide includes visualizations of a key signaling pathway and experimental workflows to facilitate a deeper understanding of the compound's characteristics and analysis.

Core Physicochemical Data

This compound is a diester of phthalic acid and hexanol. It is characterized as a clear, oily liquid with a slightly aromatic odor.[1][2] The following table summarizes its key physicochemical properties.

| Property | Value | Units | Reference(s) |

| Identifier | |||

| IUPAC Name | dihexyl benzene-1,2-dicarboxylate | [1] | |

| CAS Number | 84-75-3 | [1] | |

| Molecular Formula | C₂₀H₃₀O₄ | [1] | |

| Physical Properties | |||

| Molecular Weight | 334.45 | g/mol | [3] |

| Appearance | Clear, oily liquid; Colorless to almost colorless; Yellow-brown oily viscous liquid with a slight aromatic odor | [2][3][4] | |

| Melting Point | -58 | °C | [2][3] |

| Boiling Point | 333 - 350 | °C | [2][3][5] |

| Density | 0.995 - 1.01 | g/cm³ at 20°C | [1][3][4] |

| Vapor Pressure | 1.4 x 10⁻⁵ | mmHg at 25°C | [1] |

| Flash Point | 177 | °C | [6] |

| Refractive Index | 1.486 - 1.494 | at 20°C | [6][7] |

| Solubility and Partitioning | |||

| Water Solubility | 0.05 - 0.24 | mg/L at 20-25°C | [1][2][3] |

| LogP (Octanol-Water Partition Coefficient) | 6.82 - 6.95 | [1][7] |

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are detailed protocols for key properties.

Boiling Point Determination (OECD 103)

The boiling point can be determined using the dynamic method, which involves measuring the temperature at which the vapor pressure of the substance equals the ambient pressure.[5]

Apparatus:

-

A heating device with a liquid bath (e.g., silicone oil).

-

A boiling tube equipped with a temperature sensor (e.g., a calibrated thermometer or thermocouple).

-

A pressure measurement and control system.

-

Boiling chips or a capillary for smooth boiling.

Procedure:

-

Place a small sample of this compound into the boiling tube along with boiling chips.

-

Insert the temperature sensor, ensuring the sensing element is positioned in the vapor phase above the liquid surface.

-

Connect the apparatus to the pressure control system and reduce the pressure to a desired level.

-

Begin heating the liquid bath and record the temperature and pressure once a steady boiling point is achieved (i.e., when the temperature remains constant at a constant pressure).

-

Repeat the measurement at several different pressures.

-

The normal boiling point is determined by plotting the logarithm of the vapor pressure against the inverse of the temperature and extrapolating to standard atmospheric pressure (101.325 kPa).[8]

Density of Liquids (OECD 109)

The density of liquid this compound can be determined using an oscillating densitometer.[9][10]

Apparatus:

-

An oscillating densitometer with a U-shaped tube.

-

A thermostat to maintain a constant temperature (e.g., 20 ± 0.5 °C).

-

Syringes for sample injection.

Procedure:

-

Calibrate the instrument using two substances of known density (e.g., dry air and degassed, bi-distilled water).

-

Set the thermostat to the desired temperature and allow the instrument to equilibrate.

-

Inject the this compound sample into the U-tube, ensuring no air bubbles are present.

-

Measure the oscillation period of the U-tube containing the sample.

-

The density is calculated by the instrument based on the measured oscillation period and the calibration data.

-

Perform at least two determinations.[11]

Vapor Pressure Determination (OECD 104)

The vapor pressure can be determined using the static method.[12][13]

Apparatus:

-

A sample vessel connected to a pressure measuring device (manometer).

-

A constant temperature bath.

-

A vacuum pump.

Procedure:

-

Introduce a purified sample of this compound into the sample vessel.

-

Degas the sample by repeatedly freezing, evacuating, and melting it.

-

Place the sample vessel in the constant temperature bath and allow it to reach thermal equilibrium.

-

Measure the pressure in the apparatus, which corresponds to the vapor pressure of the substance at that temperature.

-

Repeat the measurement at different temperatures to obtain the vapor pressure curve.[14]

Water Solubility (OECD 105)

For substances with low solubility like this compound, the column elution method is suitable.[2][15][16]

Apparatus:

-

A column with a temperature control jacket.

-

A support material (e.g., glass wool, silica gel).

-

A metering pump.

-

Collection vessels.

-

An analytical instrument for concentration determination (e.g., HPLC, GC-MS).

Procedure:

-

Coat a support material with an excess of this compound.

-

Pack the coated support material into the column.

-

Pump water through the column at a low, constant flow rate.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of this compound in each fraction until a plateau is reached, which represents the saturation concentration (water solubility).

-

The test should be performed at a constant temperature (e.g., 20 ± 0.5 °C).

Partition Coefficient (n-octanol/water): Shake Flask Method (OECD 107)

The partition coefficient (LogP) is determined by measuring the concentration of the substance in two immiscible phases, n-octanol and water, at equilibrium.[17][18]

Apparatus:

-

Centrifuge tubes with screw caps.

-

A mechanical shaker.

-

A centrifuge.

-

Analytical equipment for concentration determination (e.g., GC-MS, HPLC).

Procedure:

-

Prepare a stock solution of this compound in n-octanol.

-

Add the stock solution to a mixture of n-octanol and water in a centrifuge tube. The total concentration should not exceed 0.01 mol/L in either phase.

-

Shake the tube until equilibrium is reached (e.g., for 24 hours).

-

Separate the two phases by centrifugation.

-

Determine the concentration of this compound in both the n-octanol and water phases.

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

The experiment should be performed at a constant temperature (20-25 °C) and repeated with different volume ratios of the two phases.[19]

Signaling Pathway and Experimental Workflows

Endocrine Disruption Signaling Pathway

Phthalates, including this compound, are known endocrine-disrupting chemicals. They can interfere with the normal functioning of the endocrine system, particularly by interacting with nuclear receptors such as the androgen receptor (AR) and estrogen receptor (ER). The following diagram illustrates a simplified mechanism of action. Phthalates can act as antagonists to the androgen receptor, blocking the binding of testosterone and inhibiting normal androgen signaling, which is crucial for reproductive development.[1] They can also interact with the estrogen receptor signaling pathway.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. Water Solubility | Scymaris [scymaris.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]

- 7. oecd.org [oecd.org]

- 8. acri.gov.tw [acri.gov.tw]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. acri.gov.tw [acri.gov.tw]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. consilab.de [consilab.de]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. acri.gov.tw [acri.gov.tw]

- 20. spandidos-publications.com [spandidos-publications.com]

Di-n-hexyl phthalate vs diisohexyl phthalate isomers

An In-depth Technical Guide to Di-n-hexyl Phthalate (DnHP) and Diisohexyl Phthalate (DIHP) Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, primarily polyvinyl chloride (PVC). Within this broad class, di-n-hexyl phthalate (DnHP) and diisohexyl phthalate (DIHP) are classified as "transitional" phthalates, characterized by their C6 alkyl chains. The core distinction between them lies in their isomeric structure: DnHP possesses two linear hexyl chains, whereas DIHP features branched hexyl chains.

This structural variance, though subtle, can influence their physicochemical properties, metabolic fate, and toxicological profiles. DIHP is often not a single compound but a complex mixture of isomers, and commercial DIHP blends may contain up to 25% DnHP. Due to a significant lack of specific toxicological data for DIHP, its hazard profile is often extrapolated from the more thoroughly studied DnHP. This guide provides a detailed technical comparison of these two phthalates, summarizing available data, outlining key experimental methodologies, and visualizing critical biological and analytical pathways.

Physicochemical Properties

The isomeric difference between the linear alkyl chains of DnHP and the branched chains of DIHP influences their physical properties. While comprehensive data for DIHP is limited, a comparison based on available information is presented below.

Table 1: Comparative Physicochemical Properties of DnHP and DIHP

| Property | Di-n-hexyl Phthalate (DnHP) | Diisohexyl Phthalate (DIHP) |

| CAS Number | 84-75-3 | 68515-50-4 (Branched and Linear Mixture) |

| Molecular Formula | C₂₀H₃₀O₄ | C₂₀H₃₀O₄ |

| Molecular Weight | 334.4 g/mol | 334.4 g/mol |

| Physical State | Clear, aromatic liquid | Not Available |

| Melting Point | -27.4 °C | Not Available |

| Boiling Point | 350 °C | Not Available |

| Density | 1011 kg/m ³ | Not Available |

| Water Solubility | 5.0 x 10⁻⁵ g/L | Not Available |

| Vapour Pressure | 6.67 x 10⁻⁷ kPa (25 °C) | Not Available |

Synthesis

The standard industrial synthesis for both DnHP and DIHP involves the acid-catalyzed esterification of phthalic anhydride with the corresponding alcohol.

-

Di-n-hexyl Phthalate: Synthesized by reacting phthalic anhydride with two equivalents of n-hexanol.

-

Diisohexyl Phthalate: Synthesized by reacting phthalic anhydride with two equivalents of isohexanol (e.g., 4-methyl-1-pentanol).

The reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water byproduct.

Toxicology and Biological Effects

Both DnHP and DIHP are recognized as endocrine-disrupting chemicals (EDCs), with their primary toxicological impact being on the male reproductive system. The mechanism is not mediated by direct binding to the androgen receptor but rather by the suppression of fetal testosterone synthesis.

Anti-Androgenic Mechanism of Action

During fetal development, phthalates disrupt the function of Leydig cells in the testes. The monoester metabolites are the active toxicants that downregulate the expression of key genes and proteins essential for cholesterol transport and steroidogenesis. This leads to reduced testosterone production, which can result in male reproductive tract anomalies. The signaling pathway is detailed below.

Comparative Toxicity Data

Direct toxicological studies on DIHP are scarce. The data in Table 2 for DIHP are largely based on read-across from DnHP and other transitional phthalates. DnHP has demonstrated clear reproductive toxicity in animal studies.

Table 2: Summary of Toxicological Endpoints

| Endpoint | Di-n-hexyl Phthalate (DnHP) | Diisohexyl Phthalate (DIHP) |

| Acute Oral Toxicity | Low | Expected to be low (read-across) |

| Skin/Eye Irritation | Mild skin irritation in rabbits; not expected to be an eye irritant | Not expected to be a skin or eye irritant (read-across) |

| Genotoxicity | Negative in bacterial mutagenicity tests | Negative in a mouse micronuclei assay |

| Reproductive Toxicity | LOAEL: 380 mg/kg bw/day (based on decreased fertility in male and female mice) | Likely to cause adverse reproductive effects (read-across from DnHP) |

| Developmental Toxicity | Pup mortality observed at 380 mg/kg bw/day in a continuous breeding study | Likely to cause adverse developmental effects (read-across from DnHP) |

| NOAEL (Reproductive) | Not established | Not established |

Metabolism

The metabolism of DnHP and DIHP is expected to follow the general pathway for phthalate esters, which involves a two-phase process.

-

Phase I: Hydrolysis. The parent diester is rapidly hydrolyzed by non-specific esterases in the gut and other tissues into its monoester metabolite—mono-n-hexyl phthalate (MnHP) or mono-isohexyl phthalate (MIHP)—and the corresponding alcohol. This initial hydrolysis is a critical activation step, as the monoester is the primary toxicant.

-

Phase II: Oxidation & Conjugation. The monoester can be further metabolized through oxidation of the alkyl side chain. These oxidized metabolites, along with the monoester itself, can then be conjugated (e.g., with glucuronic acid) to increase water solubility and facilitate excretion, primarily in the urine.

The Unseen Disruptor: A Toxicological Deep Dive into Di-n-hexyl Phthalate (DnHP)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Di-n-hexyl phthalate (DnHP), a plasticizer utilized to enhance the flexibility of various polymer products, has emerged as a compound of significant toxicological concern. This in-depth technical guide provides a comprehensive overview of the toxicological profile of DnHP, with a particular focus on its reproductive and developmental toxicities. This document synthesizes key findings from pivotal preclinical studies, presenting quantitative data in a structured format for comparative analysis. Detailed experimental methodologies are provided for critical study designs, and complex biological interactions are visually represented through signaling pathway and workflow diagrams. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development to inform safety assessments and guide future research endeavors.

Introduction

Di-n-hexyl phthalate (DnHP), with the chemical formula C₂₀H₃₀O₄, is a member of the phthalate ester class of compounds. While not produced in as high volumes as some other phthalates like DEHP, DnHP is present in a range of consumer products, including vinyl flooring, tool handles, and food conveyor belts. Human exposure is thought to occur primarily through the oral route via dietary intake, with dermal absorption considered a minor pathway. Growing evidence from animal studies has highlighted the potential for DnHP to act as a reproductive and developmental toxicant, raising concerns about its impact on human health. This guide provides a detailed examination of the toxicological data available for DnHP to support risk assessment and inform the development of safer alternatives.

Toxicological Profile

The toxicological effects of DnHP have been investigated in various animal models, primarily rodents. The key areas of concern are its impacts on the reproductive and developmental systems, as well as liver toxicity.

Acute Toxicity

DnHP exhibits low acute oral toxicity in animal studies.

Subchronic Toxicity and Target Organ Effects

Repeated-dose studies have identified the liver as a primary target organ for DnHP toxicity. Effects observed at high doses include hepatocellular necrosis, fat accumulation, and loss of glycogen.

Reproductive Toxicity

DnHP has been demonstrated to be a potent reproductive toxicant in both male and female rodents.

-

Male Reproductive Toxicity: A primary mechanism of DnHP-induced male reproductive toxicity is its effect on Sertoli cells within the testes. In-vitro studies have shown that DnHP can cause germ cell detachment from the Sertoli cell monolayer. In-vivo studies have reported testicular atrophy and reduced sperm counts in rats.

-

Female Reproductive Toxicity: Studies in mice have shown that DnHP exposure leads to a dose-related decrease in fertility, a reduction in the number of litters produced, and decreased pup survival.

Developmental Toxicity

In utero exposure to DnHP has been shown to cause a range of developmental abnormalities, characteristic of the "phthalate syndrome." These effects are primarily observed in male offspring and are indicative of endocrine disruption.

Observed developmental effects include:

-

Reduced anogenital distance (AGD)

-

Areola/nipple retention in males

-

Hypospadias (abnormal urethral opening)

-

Cryptorchidism (undescended testes)

-

Seminiferous tubule degeneration

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on DnHP.

Table 1: Acute Toxicity of Di-n-hexyl Phthalate (DnHP)

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 29,600 mg/kg bw | |

| Rabbit | Dermal | LD50 | >20 mL/kg bw |

Table 2: Reproductive and Developmental Toxicity of Di-n-hexyl Phthalate (DnHP)

| Species | Study Type | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference |

| Mouse | Continuous Breeding | Decreased male and female fertility | Not Established | 380 | |

| Rat | Gavage (GD 12-21) | Reduced anogenital distance in male offspring | 50 | 125 | |

| Rat | Gavage (GD 12-21) | Areola/nipple retention in male offspring | 125 | 250 | |

| Rat | Gavage (GD 12-21) | Reproductive tract malformations in male offspring | 50 | 125 |

Table 3: Subchronic Toxicity of Di-n-hexyl Phthalate (DnHP)

| Species | Study Duration | Target Organ | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference |

| Rat | 21 days | Liver | Hepatocellular necrosis, fat accumulation, glycogen loss | Not Established | 1824 |

Experimental Protocols

This section provides a detailed description of the methodologies used in key toxicological studies of DnHP.

Continuous Breeding Study (Mouse)

This protocol is designed to assess the effects of a substance on fertility and reproductive performance over a continuous period of exposure.

-

Test Animals: Sexually mature, virgin male and female CD-1 mice.

-

Dosing: DnHP is administered in the diet at various concentrations. A control group receives the basal diet.

-

Exposure Period: Animals are continuously exposed to the treated diet for a pre-mating period (e.g., 7 days) and throughout a cohabitation period (e.g., 98 days).

-

Mating: Breeding pairs are housed together continuously.

-

Endpoints Evaluated:

-

Number of litters per pair

-

Number of live pups per litter

-

Proportion of pups born alive

-

Pup survival and weight

-

Fertility indices

-

-

Crossover Mating Trial: To determine the affected sex, a crossover mating trial can be conducted where treated males are mated with control females, and control males are mated with treated females.

Prenatal Developmental Toxicity Study (Rat)

This protocol is designed to evaluate the potential of a substance to cause adverse effects on the developing fetus when administered to the pregnant dam.

-

Test Animals: Pregnant Sprague-Dawley rats.

-

Dosing: DnHP is administered by gavage once daily during the period of major organogenesis (e.g., gestation days 12-21). A control group receives the vehicle (e.g., corn oil).

-

Maternal Monitoring: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.

-

Fetal Examination: Near the end of gestation (e.g., gestation day 20), fetuses are delivered by cesarean section.

-

Endpoints Evaluated:

-

Number of implantations, resorptions, and live/dead fetuses

-

Fetal body weight

-

Gross external, visceral, and skeletal malformations

-

Anogenital distance (AGD) in pups

-

Mechanisms of Toxicity and Signaling Pathways

The toxicity of DnHP is primarily attributed to its endocrine-disrupting properties, particularly its anti-androgenic effects.

Endocrine Disruption

DnHP and its metabolites can interfere with the normal functioning of the endocrine system, leading to adverse effects on reproductive development. The primary mechanism is believed to be the disruption of androgen signaling pathways. This can occur through various mechanisms, including:

-

Inhibition of Testosterone Synthesis: Phthalates can suppress the expression of genes involved in steroidogenesis in Leydig cells of the testes, leading to reduced testosterone production.

-

Androgen Receptor Antagonism: While less potent than other anti-androgens, some phthalate metabolites may act as antagonists at the androgen receptor, preventing testosterone from exerting its biological effects.

The disruption of these pathways during critical windows of development can lead to the observed malformations of the male reproductive tract.

Caption: Proposed mechanism of DnHP-induced endocrine disruption.

Experimental Workflow for a Continuous Breeding Study

The following diagram illustrates the typical workflow for a continuous breeding study to assess reproductive toxicity.

Caption: Workflow for a continuous breeding reproductive toxicity study.

Conclusion

The available toxicological data clearly indicate that di-n-hexyl phthalate is a reproductive and developmental toxicant in animal models. The observed effects, particularly the anti-androgenic manifestations of the "phthalate syndrome," are of significant concern for human health. The lack of established No-Observed-Adverse-Effect Levels (NOAELs) in several key studies highlights the potency of DnHP and underscores the need for a cautious approach to its regulation and use. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its toxicity and to assess the potential for adverse effects in human populations, especially during sensitive life stages. This guide provides a foundational understanding of the toxicological profile of DnHP to aid in these ongoing efforts and to promote the development of safer chemical alternatives.

An In-depth Technical Guide on the Environmental Fate and Transport of Dihexyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of dihexyl phthalate. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the environmental behavior of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of the subject.

Physicochemical Properties of Di-n-hexyl Phthalate

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. Di-n-hexyl phthalate is a yellow-brown, oily, viscous liquid with a faint aromatic odor.[1][2] It is characterized by low water solubility and a tendency to partition into organic phases.[1][2][3] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C20H30O4 | [4] |

| Molecular Weight | 334.4 g/mol | [1][3] |

| Melting Point | -27.4 °C | [3][4] |

| Boiling Point | 350 °C | [3][4] |

| Vapor Pressure | 5 x 10-6 mm Hg at 25 °C | [4] |

| Water Solubility | 0.05 mg/L | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 6.3 | [4] |

| Organic Carbon-Water Partition Coefficient (Log Koc) | 5.73 (estimated average) | [1] |

| Henry's Law Constant | 2.6 x 10-5 atm-m³/mol (estimated) | [1] |

Environmental Fate of this compound

The fate of this compound in the environment is determined by a combination of transport and transformation processes. Due to its properties, it is expected to partition to soil and sediment.

Degradation Processes

Biodegradation: This is a primary degradation pathway for this compound in the environment. Various microorganisms in soil and aquatic systems have been shown to degrade phthalates. The process typically begins with the hydrolysis of the diester to the monoester, mono-n-hexyl phthalate, and then to phthalic acid, which is subsequently mineralized.

Photodegradation: this compound can undergo direct photolysis by sunlight as it contains chromophores that absorb light at wavelengths greater than 290 nm.[1] Indirect photolysis, mediated by hydroxyl radicals in the atmosphere, also contributes to its degradation.[5] The estimated atmospheric half-life due to reaction with hydroxyl radicals is significantly shorter for higher molecular weight phthalates like DEHP, suggesting a similar fate for this compound.[5]

Hydrolysis: Chemical hydrolysis of this compound is generally a slow process under neutral pH conditions and is not considered a major degradation pathway in most environmental compartments.

Environmental Transport

Atmospheric Transport: this compound can be released into the atmosphere and undergo long-range transport.[6] Due to its low vapor pressure, it is likely to exist in the atmosphere primarily adsorbed to particulate matter.[7] Removal from the atmosphere occurs through wet and dry deposition.[1][7]

Transport in Water: In aquatic environments, this compound's low water solubility and high Log Kow indicate that it will predominantly adsorb to suspended solids and sediment.[1] This sorption behavior significantly reduces its mobility in the water column and leads to its accumulation in sediments.

Transport in Soil: With a high organic carbon-water partition coefficient (Koc), this compound is expected to have low mobility in soil.[1] It will strongly adsorb to soil organic matter, limiting its potential to leach into groundwater.

Experimental Protocols

This section details the methodologies for key experiments used to assess the environmental fate and transport of this compound.

Biodegradation in Soil

Objective: To determine the rate and extent of this compound biodegradation in soil under controlled laboratory conditions.

Methodology:

-

Soil Collection and Preparation: Collect soil from a relevant site, pass it through a sieve to remove large debris, and characterize its properties (e.g., pH, organic matter content, texture).

-

Spiking: Prepare a stock solution of this compound in a suitable solvent. Add the stock solution to the soil to achieve the desired initial concentration. Allow the solvent to evaporate completely.

-

Incubation: Place the spiked soil into incubation vessels (e.g., microcosms). Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity). Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Include sterile control microcosms to account for abiotic degradation.

-

Sampling: At specified time intervals, collect soil subsamples from the microcosms.

-

Extraction: Extract this compound from the soil samples using an appropriate solvent (e.g., a mixture of acetone and hexane) and a suitable extraction technique (e.g., sonication or accelerated solvent extraction).

-

Analysis: Analyze the extracts for the concentration of this compound and its degradation products using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the degradation rate and half-life of this compound in the soil.

Photodegradation in Water

Objective: To evaluate the direct and indirect photodegradation of this compound in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of this compound at a known concentration. For indirect photolysis studies, photosensitizers like humic acids can be added.

-

Irradiation: Place the solution in quartz tubes and expose them to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Wrap control tubes in aluminum foil to keep them in the dark.

-

Sampling: At various time points, withdraw aliquots from the tubes.

-

Extraction: Extract this compound from the aqueous samples using a suitable method, such as solid-phase extraction (SPE).

-

Analysis: Quantify the concentration of this compound in the extracts using HPLC with UV detection or LC-MS.

-

Data Analysis: Determine the photodegradation rate constant and half-life.

Soil Sorption (Batch Equilibrium Method)

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) of this compound.

Methodology:

-

Soil and Solution Preparation: Use characterized soil samples. Prepare a series of aqueous solutions of this compound at different concentrations.

-

Equilibration: Add a known mass of soil to each phthalate solution in a centrifuge tube. Shake the tubes for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

-

Analysis: Measure the concentration of this compound remaining in the supernatant using HPLC or GC-MS.

-

Calculation: Calculate the amount of this compound sorbed to the soil by subtracting the equilibrium aqueous concentration from the initial concentration. Determine the Kd value from the slope of the sorption isotherm (plot of sorbed concentration vs. equilibrium aqueous concentration). Calculate the Koc value by dividing the Kd by the fraction of organic carbon in the soil.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in the environmental fate of this compound.

Caption: Environmental fate and transport pathways of this compound.

Caption: Generalized biodegradation pathway of this compound.

Caption: Experimental workflow for soil biodegradation assessment.

References

- 1. This compound | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DI-N-HEXYL PHTHALATE - Ataman Kimya [atamanchemicals.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Air–Sea Exchange and Atmospheric Deposition of Phthalate Esters in the South China Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

Unraveling the Fate of Dihexyl Phthalate: A Technical Guide to its Biodegradation in Soil and Water

For Immediate Release

A comprehensive technical guide detailing the microbial degradation pathways of dihexyl phthalate (DHP) in terrestrial and aquatic environments. This document serves as a critical resource for researchers, environmental scientists, and professionals in drug development, providing in-depth insights into the metabolic fate, experimental methodologies, and quantitative data associated with DHP biodegradation.

This compound (DHP), a plasticizer used to enhance the flexibility and durability of various polymeric materials, is an environmental contaminant of growing concern. Its potential for bioaccumulation and endocrine-disrupting activities necessitates a thorough understanding of its environmental persistence and degradation. Microbial breakdown represents the primary route for the removal of DHP from soil and water. This guide synthesizes current scientific knowledge on the intricate biochemical processes governing its biodegradation.

Core Biodegradation Pathways

The microbial degradation of this compound is a stepwise process initiated by the enzymatic hydrolysis of its ester bonds. This process is broadly conserved among various phthalate esters, with the ultimate mineralization of the phthalate backbone into carbon dioxide and water. The degradation can be conceptually divided into two main stages: the transformation of DHP to phthalic acid, and the subsequent catabolism of the phthalic acid ring.

Stage 1: From this compound to Phthalic Acid

The initial and rate-limiting step in DHP biodegradation is the hydrolysis of the two hexyl ester side chains. This is catalyzed by a variety of microbial esterases and lipases. The degradation proceeds through the formation of monohexyl phthalate (MHP) as a key intermediate.

-

Hydrolysis to Monohexyl Phthalate: A hydrolase cleaves one of the ester linkages of DHP, releasing a molecule of hexanol and forming monohexyl phthalate.

-

Hydrolysis to Phthalic Acid: A second hydrolytic event, mediated by another esterase, removes the remaining hexyl group from MHP, yielding phthalic acid and a second molecule of hexanol.

Stage 2: Aerobic Degradation of Phthalic Acid

Once formed, phthalic acid is channeled into central metabolic pathways through a series of enzymatic reactions. Under aerobic conditions, the aromatic ring of phthalic acid is dihydroxylated and subsequently cleaved.

-

Dioxygenation: Phthalate dioxygenase, a key enzyme in this pathway, incorporates two atoms of oxygen into the phthalic acid ring to form a cis-dihydrodiol.

-

Dehydrogenation and Decarboxylation: The cis-dihydrodiol is then dehydrogenated to form 4,5-dihydroxyphthalate, which is subsequently decarboxylated to yield protocatechuate.

-

Ring Cleavage: Protocatechuate is a central intermediate that can be cleaved by either protocatechuate 3,4-dioxygenase (ortho-cleavage) or protocatechuate 4,5-dioxygenase (meta-cleavage), leading to intermediates that enter the Krebs cycle.

Key Microorganisms

A diverse range of bacteria and fungi have been identified as capable of degrading phthalate esters. While specific studies on DHP are limited, genera known to degrade structurally similar phthalates, such as di(2-ethylhexyl) phthalate (DEHP), are likely to be effective in DHP degradation. These include:

-

Bacteria: Pseudomonas, Bacillus, Rhodococcus, Gordonia, Acinetobacter, Comamonadaceae, and Achromobacter.

-

Fungi: Fusarium and Pleurotus.

Quantitative Data on Phthalate Biodegradation

Quantitative data on the biodegradation of this compound is not extensively available. However, data from studies on analogous phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), provide valuable insights into the potential degradation kinetics of DHP.

| Phthalate Ester | Environment | Half-life (t½) | Degradation Efficiency | Reference Compound |

| DEHP | Freshwater Hydrosoil (aerobic) | ~14 days for 50% degradation | - | DEHP[1] |

| DBP | Freshwater Hydrosoil (aerobic) | < 24 hours for 53% degradation | 98% in 5 days | DBP[1] |

| DEHP | Mangrove Sediment (aerobic) | 5.0 - 8.3 days | - | DEHP |

| DBP | Mangrove Sediment (aerobic) | 1.6 - 2.9 days | - | DBP |

| DEHP | Agricultural Soil | 32-48 days fewer than control | - | DEHP[2] |

| DEHP | - | 10.21 hours (at 200 mg/L) | 98.7% in 72 hours | DEHP[3] |

Note: The data presented are for analogous compounds and should be considered as indicative for this compound.

Experimental Protocols

The study of DHP biodegradation involves a combination of microcosm/reactor studies and analytical chemistry to monitor the disappearance of the parent compound and the appearance of its metabolites.

Soil Microcosm Study

A soil microcosm study is designed to simulate the environmental conditions of soil in a controlled laboratory setting.

Methodology:

-

Soil Collection and Preparation: Soil is collected from a relevant site, sieved to remove large debris, and characterized for its physicochemical properties (pH, organic matter content, texture).

-

Microcosm Setup: A known mass of soil is placed in individual containers (e.g., glass jars).

-

Spiking: The soil is spiked with a known concentration of this compound, typically dissolved in a carrier solvent which is then allowed to evaporate.

-

Incubation: The microcosms are incubated under controlled conditions of temperature and moisture. A sterile control (e.g., autoclaved soil) is included to assess abiotic degradation.

-

Sampling and Extraction: At regular intervals, soil subsamples are taken and extracted with an appropriate organic solvent (e.g., hexane/acetone mixture) to recover DHP and its metabolites.

-

Analysis: The extracts are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of DHP and its degradation products.

Aquatic Biodegradation Test (OECD 301/306)

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are often employed to assess the biodegradability of chemicals in aquatic environments.[4][5]

Methodology (based on OECD 301F - Manometric Respirometry): [5]

-

Test System: A known volume of mineral medium, a microbial inoculum (e.g., activated sludge), and the test substance (DHP) are added to sealed vessels.[5]

-

Incubation: The vessels are incubated in the dark at a constant temperature with continuous stirring.

-

Measurement: The consumption of oxygen by the microorganisms as they degrade the test substance is measured over time using a manometer.[5]

-

Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of DHP and its metabolites. Samples are typically derivatized before analysis to improve volatility and chromatographic performance.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometric detector is also widely used for the analysis of phthalates and their degradation products. Reversed-phase chromatography is a common approach.

Conclusion

The biodegradation of this compound in soil and water is a critical environmental process that mitigates its persistence and potential toxicity. The primary pathway involves the initial hydrolysis to monohexyl phthalate and subsequently to phthalic acid, which is then mineralized through common bacterial metabolic pathways. While specific quantitative data for DHP is sparse, the wealth of information on analogous phthalates provides a strong framework for understanding its environmental fate. Further research focusing specifically on DHP is necessary to refine our knowledge of its degradation kinetics and to identify the key microbial players and enzymes involved. The experimental protocols outlined in this guide provide a robust foundation for such future investigations.

References

- 1. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. academic.oup.com [academic.oup.com]

- 4. OECD 306 - Biodegradation Test - Seawater - Situ Biosciences [situbiosciences.com]

- 5. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

An In-depth Technical Guide to the Solubility of Dihexyl Phthalate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of dihexyl phthalate in a variety of common organic solvents. Due to a scarcity of publicly available quantitative data, this guide presents a qualitative summary of solubility and provides a comprehensive experimental protocol for researchers to quantitatively determine the solubility of this compound in their specific solvent systems.

Introduction to this compound

Di-n-hexyl phthalate (DHP) is a member of the phthalate ester family of compounds, primarily utilized as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). Its physical state is typically a colorless to yellowish, oily liquid with a faint odor. While its application is widespread, understanding its solubility in various organic solvents is crucial for formulation development, toxicological studies, and environmental fate assessment. Phthalate esters, in general, are known to be soluble in many organic solvents but exhibit very low solubility in water.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Expected Qualitative Solubility |

| Alcohols | Methanol | Slightly Soluble |

| Ethanol | Soluble | |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble |

| Dichloromethane | Soluble | |

| Aliphatic Hydrocarbons | n-Hexane | Soluble |

Note: "Soluble" indicates that the substance is likely to dissolve to a significant extent, while "Slightly Soluble" suggests limited solubility. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a specific organic solvent using gas chromatography (GC) or high-performance liquid chromatography (HPLC) for quantification.

3.1. Materials and Equipment

-

This compound (analytical standard grade)

-

Organic solvent of interest (HPLC or GC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), or a High-Performance Liquid Chromatograph with a UV detector (HPLC-UV).

-

Appropriate GC column (e.g., DB-5ms) or HPLC column (e.g., C18)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials each containing a known volume of the organic solvent. The excess solid ensures that the solution becomes saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary to find the optimal concentration.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

-

Instrumental Analysis (GC or HPLC):

-

Analyze the prepared calibration standards to generate a calibration curve.

-

Analyze the diluted, saturated solution samples.

-

Ensure that the peak corresponding to this compound in the sample chromatogram is well-resolved and within the retention time window established by the standards.

-

-

Data Analysis and Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for the quantitative determination of this compound solubility.

Conclusion

This technical guide provides essential information on the solubility of this compound for professionals in research and development. While comprehensive quantitative solubility data is limited, the provided qualitative assessment and the detailed experimental protocol offer a solid foundation for scientists to determine the precise solubility in their solvents of interest. The outlined methodology, utilizing common analytical techniques, ensures that researchers can generate reliable and accurate data tailored to their specific applications.